Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)-
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Overview
Description
NSC 184791 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
The synthesis of NSC 184791 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific groups that confer its unique properties. The synthetic routes often involve:
Initial Formation: The core structure is synthesized using a series of condensation reactions.
Functionalization: Specific functional groups are introduced through substitution reactions, often under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods for NSC 184791 would likely involve scaling up these laboratory procedures, optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
NSC 184791 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify its functional groups, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions are common, where specific groups on the molecule are replaced with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
NSC 184791 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: In biological research, NSC 184791 is used to inhibit specific enzymes or pathways, helping to elucidate their roles in cellular processes.
Medicine: Its potential therapeutic applications include acting as an inhibitor for specific targets involved in diseases, making it a candidate for drug development.
Industry: In industrial applications, NSC 184791 can be used in the synthesis of other compounds or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of NSC 184791 involves its interaction with specific molecular targets, often enzymes or receptors, to inhibit their activity. This inhibition can occur through various pathways, including:
Binding to Active Sites: NSC 184791 can bind to the active sites of enzymes, preventing their normal function.
Allosteric Modulation: It can also bind to allosteric sites, causing conformational changes that reduce enzyme activity.
Pathway Inhibition: By inhibiting key enzymes, NSC 184791 can disrupt entire biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
NSC 184791 can be compared to other similar compounds, such as:
NSC 188491: This compound has similar inhibitory effects on specific enzymes and pathways.
Sangivamycin: Another compound with comparable activity, particularly in inhibiting protein kinase C and positive transcription elongation factor b.
Fludarabine, Cladribine, and Clofarabine: These are purine analogs used in the treatment of various leukemias, sharing some structural similarities with NSC 184791.
The uniqueness of NSC 184791 lies in its specific functional groups and the particular pathways it targets, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
49620-36-2 |
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Molecular Formula |
C19H15N3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[imidazol-1-yl(diphenyl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C19H15N3S/c1-3-7-16(8-4-1)19(18-21-12-14-23-18,22-13-11-20-15-22)17-9-5-2-6-10-17/h1-15H |
InChI Key |
YVISBTMIHRRIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CS3)N4C=CN=C4 |
Origin of Product |
United States |
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